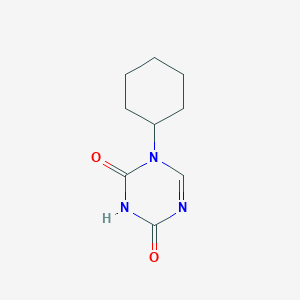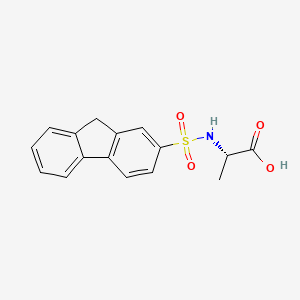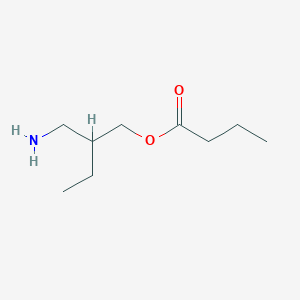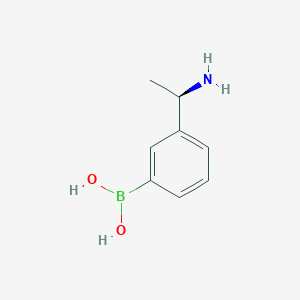
(R)-(3-(1-Aminoethyl)phenyl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(3-(1-Aminoethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an aminoethyl group in the R-configuration. The unique structure of ®-(3-(1-Aminoethyl)phenyl)boronic acid makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(1-Aminoethyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the corresponding phenylboronic acid.
Substitution Reaction: The phenylboronic acid undergoes a substitution reaction with an appropriate aminoethylating agent to introduce the aminoethyl group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the R-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-(3-(1-Aminoethyl)phenyl)boronic acid may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the substitution reaction.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Implementing advanced purification techniques such as crystallization and chromatography to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-(3-(1-Aminoethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of boronic esters or borates.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
®-(3-(1-Aminoethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of ®-(3-(1-Aminoethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The aminoethyl group may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the aminoethyl group, making it less versatile in certain applications.
(S)-(3-(1-Aminoethyl)phenyl)boronic Acid: The S-enantiomer, which may have different biological activity and selectivity.
(3-(1-Aminoethyl)phenyl)boronic Acid: Without specific stereochemistry, resulting in a racemic mixture.
Uniqueness
®-(3-(1-Aminoethyl)phenyl)boronic acid is unique due to its chiral nature and the presence of both boronic acid and aminoethyl functional groups. This combination allows for specific interactions with biological targets and enhances its utility in asymmetric synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H12BNO2 |
|---|---|
Peso molecular |
165.00 g/mol |
Nombre IUPAC |
[3-[(1R)-1-aminoethyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m1/s1 |
Clave InChI |
DHOZTVUYIMUKBO-ZCFIWIBFSA-N |
SMILES isomérico |
B(C1=CC(=CC=C1)[C@@H](C)N)(O)O |
SMILES canónico |
B(C1=CC(=CC=C1)C(C)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)
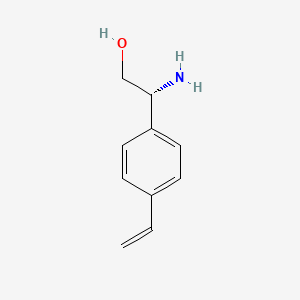


![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)

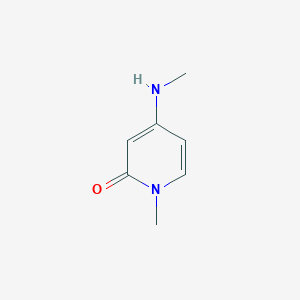


![5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B13139300.png)
